6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid
Overview
Description
6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid is a chemical compound that belongs to the class of quinoline carboxylic acids. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. Its molecular formula is C14H8BrNO2S, and it has a molecular weight of 334.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid, can be achieved through various methods. Some of the classical synthesis protocols include the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach methods . These methods involve the construction of the quinoline scaffold, which is essential for the formation of quinoline carboxylic acids.
One specific method for synthesizing quinoline-4-carboxylic acids involves refluxing isatin with enaminone in the presence of an aqueous solution of KOH or NaOH, followed by acidification using dilute HCl . This method provides good yields and is relatively straightforward.
Industrial Production Methods
In industrial settings, the production of quinoline derivatives often involves green and sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These approaches not only improve the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce dihydroquinolines.
Scientific Research Applications
6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to target bacterial enzymes such as DNA gyrase and DNA topoisomerase IV, leading to the stabilization of a covalent enzyme-DNA complex and subsequent cell death . This mechanism is similar to that of fluoroquinolone antibiotics.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid: A parent compound with similar structural features.
6-Chloro-2-thien-2-ylquinoline-4-carboxylic acid: A similar compound with a chlorine atom instead of a bromine atom.
2-Phenylquinoline-4-carboxylic acid: A compound with a phenyl group instead of a thienyl group.
Uniqueness
6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid is unique due to the presence of both a bromine atom and a thienyl group in its structure. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
6-bromo-2-thiophen-2-ylquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO2S/c15-8-3-4-11-9(6-8)10(14(17)18)7-12(16-11)13-2-1-5-19-13/h1-7H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHKYEUYJZTRCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353850 | |
Record name | 6-bromo-2-thien-2-ylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671956 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
33289-49-5 | |
Record name | 6-bromo-2-thien-2-ylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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